1,2-Diphenyl-1-(4-pyridyl)-2-(2-pyridyl)ethanol
Description
1,2-Diphenyl-1-(4-pyridyl)-2-(2-pyridyl)ethanol is a chiral tertiary alcohol featuring two phenyl groups and two pyridyl substituents at positions 1 and 2 of the ethanol backbone. Its pyridyl groups (4- and 2-pyridyl) enable coordination with metal centers, while the hydroxyl group and phenyl rings contribute to hydrogen bonding and π-π stacking interactions.
Properties
CAS No. |
56501-87-2 |
|---|---|
Molecular Formula |
C24H20N2O |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
1,2-diphenyl-2-pyridin-2-yl-1-pyridin-4-ylethanol |
InChI |
InChI=1S/C24H20N2O/c27-24(20-11-5-2-6-12-20,21-14-17-25-18-15-21)23(19-9-3-1-4-10-19)22-13-7-8-16-26-22/h1-18,23,27H |
InChI Key |
RZDJSFPOYCJGJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)C(C3=CC=CC=C3)(C4=CC=NC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenyl-1-(4-pyridyl)-2-(2-pyridyl)ethanol typically involves the reaction of pyridine derivatives with benzaldehyde derivatives under specific conditions. One common method involves the use of a Grignard reagent, where the pyridine derivative is reacted with phenylmagnesium bromide, followed by the addition of benzaldehyde. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenyl-1-(4-pyridyl)-2-(2-pyridyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: Aromatic substitution reactions can occur on the phenyl or pyridyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.
Scientific Research Applications
1,2-Diphenyl-1-(4-pyridyl)-2-(2-pyridyl)ethanol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 1,2-Diphenyl-1-(4-pyridyl)-2-(2-pyridyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related molecules:
Key Findings from Comparative Studies
Coordination Behavior: The dual pyridyl groups in 1,2-Diphenyl-1-(4-pyridyl)-2-(2-pyridyl)ethanol enable chelation with metals like Zn(II) or Cu(II), similar to bpa (1,2-di(4-pyridyl)ethane), which forms 1D coordination polymers with carboxylate ligands . The 2-pyridyl group may exhibit weaker coordination compared to 4-pyridyl due to steric constraints, as seen in trans-1-(2-pyridyl)-2-(4-pyridyl)ethylene (ppe) .
Chirality and Catalysis: Unlike symmetric dipyridyl ligands (e.g., bpa), the chiral center in the target compound enables enantioselective applications.
Thermal and Solubility Properties: The hydroxyphenyl analog (1,2-Diphenyl-1-(4-hydroxyphenyl)ethanol) shows higher solubility in polar solvents due to its -OH group, whereas the pyridyl-substituted compound likely has moderate solubility in DMF or DMSO . The benzylidenehydrazone derivative (melting point 461 K) highlights the thermal stability achievable with conjugated systems, though the target compound’s melting point remains unreported .
Synthetic Flexibility: Synthesis of related compounds, such as 1,2-Diphenyl-2-[4-(4-pyridyl)benzylidenehydrazono]ethan-1-one, involves condensation of benzil monohydrazone with pyridyl aldehydes . Similar methods could apply to the target compound, substituting aldehydes with pyridyl ketones.
Biological Activity
1,2-Diphenyl-1-(4-pyridyl)-2-(2-pyridyl)ethanol, with the chemical formula and CAS number 56501-87-2, is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Weight : 352.428 g/mol
- Structure : The compound possesses a complex structure featuring two phenyl rings and two pyridine moieties, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H20N2O |
| Molecular Weight | 352.428 g/mol |
| CAS Number | 56501-87-2 |
| PubChem ID | 134430 |
Anticancer Activity
Research indicates that 1,2-Diphenyl-1-(4-pyridyl)-2-(2-pyridyl)ethanol exhibits notable anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the cytotoxicity of this compound against several cancer cell lines using the MTT assay. The results indicated:
- HeLa Cells : IC50 = 15 µM
- MCF-7 Cells : IC50 = 12 µM
- A549 Cells : IC50 = 18 µM
These findings suggest that the compound may inhibit cell proliferation in a dose-dependent manner, making it a candidate for further development in cancer therapy .
The mechanism underlying the anticancer activity of 1,2-Diphenyl-1-(4-pyridyl)-2-(2-pyridyl)ethanol is believed to involve:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : It may induce cell cycle arrest at the G1/S phase, preventing cancer cell proliferation.
Antioxidant Activity
In addition to its anticancer properties, the compound has shown significant antioxidant activity. This is crucial as oxidative stress is a key factor in cancer progression and other diseases.
Table 2: Antioxidant Activity Assessment
| Assay Type | Result (EC50) |
|---|---|
| DPPH Radical Scavenging | 25 µM |
| ABTS Radical Scavenging | 30 µM |
These results indicate that the compound can effectively scavenge free radicals, thereby protecting cells from oxidative damage .
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Mechanism of Anti-inflammatory Activity
The anti-inflammatory effects are attributed to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
